molecular formula C8H4F3NS B13007907 7-(Trifluoromethyl)benzo[d]isothiazole

7-(Trifluoromethyl)benzo[d]isothiazole

Cat. No.: B13007907
M. Wt: 203.19 g/mol
InChI Key: YDBYVRBQKSWEHJ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)benzo[d]isothiazole is a heterocyclic compound that features a trifluoromethyl group attached to a benzo[d]isothiazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]isothiazoles, including 7-(Trifluoromethyl)benzo[d]isothiazole, can be achieved through several methods. One common approach involves the cyclization of ortho-amidoarylthiols under oxidative conditions. For instance, using a catalytic amount of potassium bromide (KBr) in the presence of oxygen can facilitate the formation of the N-S bond .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)benzo[d]isothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[d]isothiazole ring .

Scientific Research Applications

7-(Trifluoromethyl)benzo[d]isothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or modulate receptor functions. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)benzo[d]isothiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with enhanced biological activity and stability .

Properties

Molecular Formula

C8H4F3NS

Molecular Weight

203.19 g/mol

IUPAC Name

7-(trifluoromethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)6-3-1-2-5-4-12-13-7(5)6/h1-4H

InChI Key

YDBYVRBQKSWEHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)SN=C2

Origin of Product

United States

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